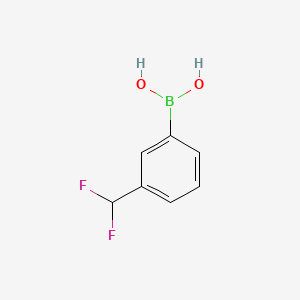

(3-(Difluoromethyl)phenyl)boronic acid

Overview

Description

“(3-(Difluoromethyl)phenyl)boronic acid” is a type of boronic acid, which is a class of compounds that have been widely studied in medicinal chemistry . Boronic acids are known for their various biological applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .

Synthesis Analysis

The synthesis of boronic acids is relatively simple and well-known . The synthetic processes used to obtain these active compounds are also referred . The synthesis of boronic acids like “this compound” can be accomplished via Suzuki–Miyaura reaction .

Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic .

Chemical Reactions Analysis

Boronic acids, such as “this compound”, are used as building blocks and synthetic intermediates . They can be used in various chemical reactions, including the Suzuki–Miyaura coupling, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), and the Liebeskind-Srogl coupling .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be evaluated by both spectrophotometric and potentiometric titrations . The compound exhibits high resistance to protodeboronation .

Scientific Research Applications

Boron Removal in Water Treatment

Boron, often present in the form of boric acid in seawater, poses challenges in water purification due to its small size and chemical properties. Reverse osmosis (RO) and nanofiltration (NF) membranes are key technologies for boron removal in seawater desalination. The speciation of boric acid significantly affects its rejection by NF/RO membranes, with factors like feed solution pH, temperature, and ionic strength playing critical roles. Mathematical modeling approaches have been developed to optimize the removal process, indicating a need for further research to enhance boron rejection efficiency in desalination applications (Tu, Nghiem, & Chivas, 2010).

Electrochemical Biosensors

Ferroceneboronic acid (FcBA) and its derivatives serve as foundational elements for developing electrochemical biosensors due to their unique ability to bind sugars and other biological molecules selectively. These sensors have applications in detecting glucose, glycated hemoglobin (HbA1c), fluoride ions, and other substances. The mechanism relies on the formation of cyclic boronate ester bonds, altering the redox properties of the FcBA-sugar adducts and enabling non-enzymatic sensing technologies. The development of FcBA-based sensors underscores the potential for high-affinity, selective detection tools in medical diagnostics and environmental monitoring (Wang et al., 2014).

Drug Discovery and Development

The incorporation of boronic acids into drug discovery has increased due to their ability to potentially enhance drug potency and improve pharmacokinetic profiles. Boronic acids feature in the structure of several FDA-approved drugs and are currently being investigated in clinical trials for new therapeutic applications. The unique properties of boronic acids, such as the ability to form stable covalent bonds with biomolecules, make them attractive candidates for designing novel drugs with improved efficacy and safety profiles (Plescia & Moitessier, 2020).

Environmental and Nuclear Safety

In nuclear reactors, boron is utilized for its neutron absorption properties to control reactivity. However, non-uniform boron distribution can lead to reactivity accidents. Studies focus on boron dilution accidents, with experiments and theoretical models developed to understand boron transport and its impact on reactor safety. This research is crucial for enhancing the safety and efficiency of nuclear energy production, emphasizing the need for innovative solutions to manage boron distribution in reactor systems (Yu et al., 2020).

Mechanism of Action

The mechanism of action of boronic acids involves the introduction of a boronic acid group to bioactive molecules, which modifies selectivity, physicochemical, and pharmacokinetic characteristics, thereby improving the already existing activities . The aminomethyl group primarily acts as an electron-withdrawing group that lowers the pKa of the neighboring boronic acid, thereby facilitating diol binding at neutral pH .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Boronic acids are known to be mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis .

Molecular Mechanism

Boronic acids are known to form reversible covalent complexes with various biomolecules, which could potentially lead to changes in gene expression or enzyme activity .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and easy to handle, suggesting that they may have good stability in laboratory settings .

Dosage Effects in Animal Models

Boronic acids are known to be biologically active, suggesting that they could potentially have dosage-dependent effects .

Metabolic Pathways

Boronic acids are known to form reversible covalent complexes with various biomolecules, which could potentially influence metabolic pathways .

Transport and Distribution

Boronic acids are known to form reversible covalent complexes with various biomolecules, which could potentially influence their transport and distribution .

Subcellular Localization

Boronic acids are known to form reversible covalent complexes with various biomolecules, which could potentially influence their subcellular localization .

properties

IUPAC Name |

[3-(difluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJVGNXKXAYCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660133 | |

| Record name | [3-(Difluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

854690-87-2 | |

| Record name | [3-(Difluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Difluoromethyl-phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.